インドリン-5-カルボニトリル塩酸塩

説明

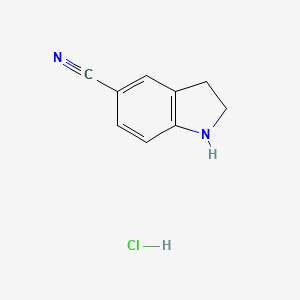

Indoline-5-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality Indoline-5-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indoline-5-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗癌剤

インドリン構造は、薬効のある天然および合成化合物によく見られ、現在、さまざまな薬の基本骨格として活用され始めています . これらは抗癌剤の開発に使用されてきました . インドリンのベンゼン環は、疎水的な方法でタンパク質のアミノ酸残基と相互作用することができ、これは癌治療に有益です .

抗生物質

インドリン関連アルカロイドは、抗生物質として完全に開発されています . 細菌の耐性が高まるにつれて、研究者は新しい薬物足場の構築に目を向け、インドリン構造はこの中で重要な役割を果たしています .

心臓血管疾患の治療

インドリン構造は、心臓血管疾患の治療に使用されてきました . その独特の構造と特性により、この分野における薬物設計に適しています .

抗炎症薬と鎮痛薬

インドリン化合物は、抗炎症薬と鎮痛薬の開発および合成に使用されてきました . その独特の構造により、さまざまなタンパク質やアミノ酸残基と相互作用することができ、これらの治療に効果的です .

抗ウイルス薬

インドリン誘導体は、抗ウイルス特性を含むさまざまな生物学的活性を持ちます . これは、さまざまなウイルス性疾患に対抗する薬物の開発における重要な成分となっています .

抗糖尿病薬

インドリン誘導体は、糖尿病の治療にも可能性を示しています . その独特の特性と構造により、抗糖尿病薬の開発における有望な研究分野となっています .

抗マラリア薬

インドリン誘導体は、その抗マラリア活性について研究されています . これは、新しい抗マラリア薬の開発における潜在的な候補となっています .

抗コリンエステラーゼ薬

インドリン誘導体は、抗コリンエステラーゼ薬の開発において可能性を示しています . これらの薬は、アルツハイマー病や重症筋無力症などの疾患の治療に使用されます .

これらは、インドリン-5-カルボニトリル塩酸塩の科学研究における多くの潜在的な用途のほんの一部です。 研究が進むにつれて、さらに多くの用途が発見される可能性があります .

作用機序

Target of Action

Indoline-5-carbonitrile hydrochloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors These receptors are often the primary targets of the compound and play a crucial role in its mechanism of action

Mode of Action

The mode of action of Indoline-5-carbonitrile hydrochloride involves its interaction with its targets. Indole, an important heterocyclic system, is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property likely contributes to the interaction of Indoline-5-carbonitrile hydrochloride with its targets, leading to changes in the targets’ function .

Biochemical Pathways

Indoline-5-carbonitrile hydrochloride, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Indoline-5-carbonitrile hydrochloride may influence a wide range of biochemical pathways, leading to various downstream effects.

Result of Action

The molecular and cellular effects of Indoline-5-carbonitrile hydrochloride’s action would depend on its specific targets and the biochemical pathways it affects. Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.

生化学分析

Biochemical Properties

Indoline-5-carbonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including indoline-5-carbonitrile hydrochloride, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The compound’s ability to interact with multiple receptors and enzymes makes it a versatile tool in biochemical research.

Cellular Effects

Indoline-5-carbonitrile hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in inflammation and cancer . By binding to specific receptors on the cell surface, indoline-5-carbonitrile hydrochloride can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of indoline-5-carbonitrile hydrochloride involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and receptors, either inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, indoline-5-carbonitrile hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of indoline-5-carbonitrile hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to indoline-5-carbonitrile hydrochloride in in vitro or in vivo studies can result in sustained changes in cellular behavior, depending on the stability of the compound.

Dosage Effects in Animal Models

The effects of indoline-5-carbonitrile hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases, leading to detrimental effects on cellular and organismal health.

Metabolic Pathways

Indoline-5-carbonitrile hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biological activity. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a key role in their biotransformation . The compound’s effects on metabolic flux and metabolite levels can influence its overall biological activity and efficacy.

Transport and Distribution

The transport and distribution of indoline-5-carbonitrile hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of indoline-5-carbonitrile hydrochloride within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

Indoline-5-carbonitrile hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression. The subcellular localization of indoline-5-carbonitrile hydrochloride is an important factor in determining its biological activity and efficacy.

生物活性

Indoline-5-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant research findings.

Target Interactions

Indoline-5-carbonitrile hydrochloride interacts with multiple biological receptors and enzymes, particularly those involved in inflammatory and metabolic pathways. Its structure allows it to bind effectively to these targets, influencing various physiological processes.

Mode of Action

The compound's mode of action involves electrophilic substitution reactions typical of indole derivatives, which can modulate enzyme activity and influence cellular signaling pathways. This interaction is crucial for its reported antiviral, anti-inflammatory, and anticancer properties.

Biochemical Pathways

Indoline-5-carbonitrile hydrochloride is implicated in several key biochemical pathways:

- Antiviral Activity : It has been shown to inhibit enzymes involved in viral replication.

- Anti-inflammatory Effects : The compound acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), demonstrating significant anti-inflammatory efficacy in vivo .

- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cell lines and inhibit cell proliferation by affecting the cell cycle .

In Vitro Studies

In vitro studies have demonstrated the following activities:

| Activity | IC50 Value (μM) | Cell Line |

|---|---|---|

| 5-LOX Inhibition | 0.41 ± 0.01 | Various inflammatory models |

| sEH Inhibition | 0.43 ± 0.10 | Various inflammatory models |

| Cytotoxicity | 19 ± 0.52 | A549 (lung cancer) |

| Apoptosis Induction | Significant increase | MCF-7 (breast cancer) |

These results indicate that indoline-5-carbonitrile hydrochloride exhibits potent inhibitory effects on critical enzymes involved in inflammation and cancer progression .

In Vivo Studies

In vivo investigations have further validated the compound's therapeutic potential:

- Animal Models : In zymosan-induced peritonitis and experimental asthma models, indoline derivatives showed remarkable anti-inflammatory effects, significantly reducing symptoms and inflammation markers .

- Dosage Effects : Studies reveal that lower dosages can yield beneficial effects, while higher doses may lead to toxicity, underscoring the importance of dosage optimization in therapeutic applications.

Case Studies

- Anti-inflammatory Efficacy : A study involving compound 73 , an analog of indoline-5-carbonitrile hydrochloride, demonstrated significant reductions in inflammatory responses in murine models. The compound effectively inhibited both 5-LOX and sEH, leading to decreased leukocyte infiltration and pro-inflammatory cytokine production .

- Cancer Cell Line Analysis : The cytotoxic effects of indoline derivatives were assessed using the MTT assay across various cancer cell lines. The results indicated a potent ability to induce apoptosis and halt cell cycle progression at specific phases (G1/S and G2/M), highlighting its potential as a chemotherapeutic agent .

特性

IUPAC Name |

2,3-dihydro-1H-indole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5,11H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRZEXJPRIRIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-98-5 | |

| Record name | 1H-Indole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。